molecular formula C9H9N3O2 B8784462 Methyl 3-(azidomethyl)benzoate

Methyl 3-(azidomethyl)benzoate

Cat. No.: B8784462
M. Wt: 191.19 g/mol
InChI Key: GODLXLJGPJGHMO-UHFFFAOYSA-N
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Description

Methyl 3-(azidomethyl)benzoate is a methyl ester derivative of benzoic acid featuring an azidomethyl (-CH₂N₃) substituent at the meta position (C3) of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the azide group, which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-(azidomethyl)benzoate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-3-7(5-8)6-11-12-10/h2-5H,6H2,1H3

InChI Key

GODLXLJGPJGHMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes regioselective [3+2] cycloaddition with terminal alkynes in the presence of Cu(I) catalysts, forming 1,4-disubstituted 1,2,3-triazoles.

Reaction Conditions Products Yield
CuSO₄·5H₂O, sodium ascorbate, H₂O/THFMethyl 3-(1,2,3-triazolylmethyl)benzoate85–92%

This reaction is widely used in bioconjugation and polymer chemistry due to its high efficiency and selectivity.

Staudinger Reaction

The azide reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to a primary amine.

Mechanism :

  • Step 1: Azide + PPh₃ → Iminophosphorane

  • Step 2: Hydrolysis → NH₂-substituted derivative + Ph₃P=O

Reagent Product Application
PPh₃, H₂O/MeOHMethyl 3-(aminomethyl)benzoateAmine precursor for drug synthesis

Reduction Reactions

The azide group can be reduced to an amine under controlled conditions:

Method Reagents/Conditions Product Yield
Catalytic HydrogenationH₂, Pd/C, RTMethyl 3-(aminomethyl)benzoate90–95%
Lithium Aluminum HydrideLiAlH₄, anhydrous ether, 0°CMethyl 3-(aminomethyl)benzoate75–80%

Thermal Decomposition

At elevated temperatures (>100°C), the azide undergoes decomposition to generate a nitrile via the release of nitrogen gas:

C₉H₉N₃O₂ΔC₉H₇NO₂+N₂\text{C₉H₉N₃O₂} \xrightarrow{\Delta} \text{C₉H₇NO₂} + \text{N₂} \uparrow

Conditions Product Byproduct
120°C, inert atmosphereMethyl 3-(cyanomethyl)benzoateN₂

Strain-Promoted Cycloadditions

In copper-free click chemistry, the azide reacts with strained cycloalkynes (e.g., dibenzocyclooctyne) via a [3+2] mechanism. This is critical for bioorthogonal labeling.

Example :
Reaction with sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (3) yields bis-cycloadducts:

Substrate Product Yield
Diyne 3 + Methyl 3-(azidomethyl)benzoatetrans-Bis-cycloadduct 6e45.8%

Nucleophilic Substitution

The azidomethyl group can participate in SN2 reactions with nucleophiles (e.g., thiols, amines):

Nucleophile Conditions Product
Sodium ThiophenoxideDMF, 60°C, 12 hMethyl 3-(phenylthiomethyl)benzoate

Photochemical Reactions

UV irradiation induces nitrene formation, enabling C–H insertion or dimerization:

R–N₃hνR–N:+N₂\text{R–N₃} \xrightarrow{h\nu} \text{R–N:} + \text{N₂} \uparrow

Application Outcome
Polymer crosslinkingEnhanced material stability

Comparison with Similar Compounds

Research Findings and Data

Antimicrobial Activity

Transition metal complexes of 3-methyl benzoate derivatives (e.g., Cu(II) and Co(II) complexes) show moderate-to-strong activity against E. coli and S. aureus .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(azidomethyl)benzoate, and how can reaction parameters be optimized?

  • Methodological Answer : this compound (CAS 180863-54-1) can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., methyl 3-(bromomethyl)benzoate) with sodium azide. Optimization includes controlling reaction temperature (40–60°C), solvent polarity (e.g., DMF or acetone), and stoichiometric excess of NaN₃ to minimize side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • FT-IR : Confirm the azide group via a strong absorption band near 2100 cm⁻¹ (N₃ stretch).
  • NMR : ¹H NMR should show a singlet for the methyl ester (~3.9 ppm) and a triplet for the azidomethyl CH₂ group (~4.3 ppm, J = 6 Hz). ¹³C NMR will display the carbonyl carbon at ~167 ppm.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases and ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ at m/z 208.1) .

Advanced Research Questions

Q. What strategies are effective for studying the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition onset temperatures. Couple with GC-MS or FT-IR evolved gas analysis to detect volatile byproducts (e.g., nitrogen gas, methyl benzoate derivatives). Kinetic studies using isothermal methods can model degradation rates under storage conditions (e.g., 4°C vs. ambient) .

Q. How can this compound be applied in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation?

  • Methodological Answer : The azide group enables "click chemistry" with terminal alkynes. Key parameters:

  • Catalyst : Use Cu(I) sources (e.g., CuBr with TBTA ligand) to accelerate reaction rates and reduce side products.
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of biomolecules.
  • Stoichiometry : Maintain a 1:1.2 ratio of azide to alkyne for complete conversion. Monitor reaction progress via TLC or fluorescence assays .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and which methods are suitable?

  • Methodological Answer : Common impurities include unreacted precursors (e.g., methyl 3-(bromomethyl)benzoate) and hydrolysis byproducts. Use ultra-high-performance liquid chromatography (UHPLC) with a photodiode array detector (PDA) for high-resolution separation. For azide-containing impurities, employ charged aerosol detection (CAD) to quantify non-UV-active species. Validate methods per ICH Q2(R1) guidelines, ensuring limits of detection (LOD) < 0.1% .

Q. How does the electronic environment of the azidomethyl group influence reactivity in photochemical or catalytic applications?

  • Methodological Answer : The electron-withdrawing ester group adjacent to the azidomethyl moiety polarizes the N₃ group, increasing its electrophilicity. Computational studies (DFT calculations) can map electron density distribution and predict reaction sites. Experimentally, compare reaction rates with analogs (e.g., methyl 3-(aminomethyl)benzoate) under UV irradiation or catalytic hydrogenation to assess electronic effects .

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